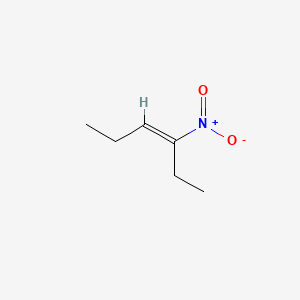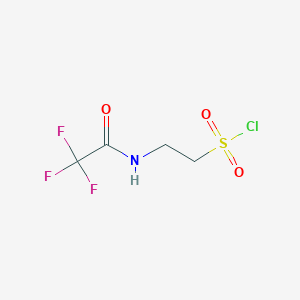
2-(2,2,2-Trifluoroacetamido)ethanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoroacetamido)ethanesulfonyl chloride is a chemical compound with the molecular formula C4H5ClF3NO3S and a molecular weight of 239.60 g/mol . It is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroacetamido)ethanesulfonyl chloride typically involves the reaction of 2-(2,2,2-Trifluoroacetamido)ethanol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroacetamido)ethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: Reacts with water to produce 2-(2,2,2-Trifluoroacetamido)ethanesulfonic acid and hydrogen chloride.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from reactions with this compound depend on the nucleophile used. For example, reaction with an amine would produce a sulfonamide .
Scientific Research Applications
2-(2,2,2-Trifluoroacetamido)ethanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing the trifluoroacetamido group.
Biology: Employed in the modification of biomolecules for studying protein functions.
Medicine: Investigated for potential use in drug development due to its reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroacetamido)ethanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful for modifying biomolecules and synthesizing new compounds .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanesulfonyl chloride: Similar in structure but lacks the acetamido group.
2,2,2-Trifluoroacetamide: Contains the trifluoroacetamido group but lacks the sulfonyl chloride group.
Uniqueness
2-(2,2,2-Trifluoroacetamido)ethanesulfonyl chloride is unique due to the presence of both the trifluoroacetamido and sulfonyl chloride groups. This combination imparts distinct reactivity and makes it suitable for specific applications in synthesis and modification of biomolecules .
Properties
Molecular Formula |
C4H5ClF3NO3S |
|---|---|
Molecular Weight |
239.60 g/mol |
IUPAC Name |
2-[(2,2,2-trifluoroacetyl)amino]ethanesulfonyl chloride |
InChI |
InChI=1S/C4H5ClF3NO3S/c5-13(11,12)2-1-9-3(10)4(6,7)8/h1-2H2,(H,9,10) |
InChI Key |
FJFXSAZUWBFCSL-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)Cl)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


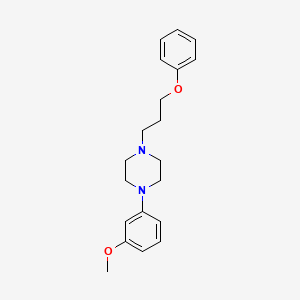
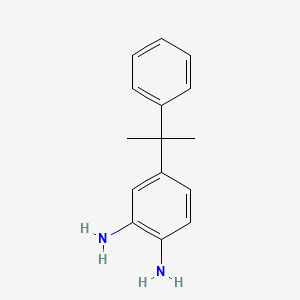


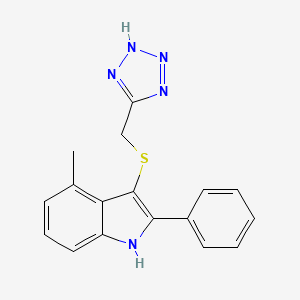
![7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14473950.png)
![[(1E)-buta-1,3-dienyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14473955.png)
![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
![4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one](/img/structure/B14473963.png)
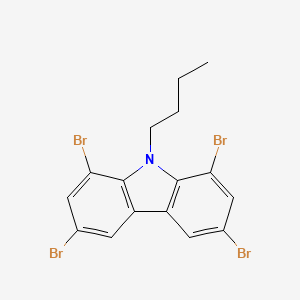

![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
![1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine](/img/structure/B14473993.png)
